2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(2,3-Dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Phenoxy Group: : The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2,3-dimethylphenol with a suitable halide or sulfonate ester.
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Formation of the Amide Bond: : The final step involves coupling the oxadiazole derivative with the phenoxy compound using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to the target, while the phenoxy and ethoxy groups might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar in structure but lacks the oxadiazole ring.
4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate: Contains similar phenoxy and ethoxy groups but has different functional groups.
Uniqueness
The presence of the oxadiazole ring in 2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide distinguishes it from other similar compounds. This ring can impart unique electronic and steric properties, potentially leading to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H23N3O4/c1-5-26-17-11-9-16(10-12-17)20-23-21(24-28-20)22-19(25)15(4)27-18-8-6-7-13(2)14(18)3/h6-12,15H,5H2,1-4H3,(H,22,24,25) |
InChI Key |
NUFOSPKMLMIPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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